Ignition Delay Time Ordering: n-Butylcyclohexane Versus Cyclohexane and Methylcyclohexane
At high temperatures (1280–1480 K) behind reflected shock waves, n-butylcyclohexane exhibits ignition delay times significantly shorter than methylcyclohexane and comparable to unsubstituted cyclohexane [1]. The observed ordering is methylcyclohexane > n-butylcyclohexane ≈ cyclohexane, demonstrating that the n-butyl substituent does not retard ignition to the extent observed with the methyl group [2].
| Evidence Dimension | Ignition delay time ordering |
|---|---|
| Target Compound Data | n-Butylcyclohexane ≈ Cyclohexane |
| Comparator Or Baseline | Methylcyclohexane (longer delay) |
| Quantified Difference | Methylcyclohexane > n-Butylcyclohexane ≈ Cyclohexane (qualitative ordering) |
| Conditions | Shock tube; 1.5–3 atm; φ ≈ 0.5–1.0; 1280–1480 K |
Why This Matters
For researchers selecting surrogate components to represent naphthene fractions in jet fuel kinetic models, n-butylcyclohexane provides ignition behavior more representative of practical fuel reactivity than the more commonly studied methylcyclohexane.
- [1] Hong, Z., et al. (2011). A comparative study of the oxidation characteristics of cyclohexane, methylcyclohexane, and n-butylcyclohexane at high temperatures. Combustion and Flame, 158(8), 1456-1468. View Source
- [2] Hong, Z., et al. (2011). A comparative study of the oxidation characteristics of cyclohexane, methylcyclohexane, and n-butylcyclohexane at high temperatures (Abstract). Scholars Portal Journals. View Source
